molecular formula C5H5ClN2O2S B15255934 Pyrimidin-2-ylmethanesulfonyl chloride CAS No. 1017794-50-1

Pyrimidin-2-ylmethanesulfonyl chloride

Cat. No.: B15255934
CAS No.: 1017794-50-1
M. Wt: 192.62 g/mol
InChI Key: PQVJXGWFBWURJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidin-2-ylmethanesulfonyl chloride (C₅H₅ClN₂O₂S) is a sulfonyl chloride derivative featuring a pyrimidin-2-ylmethyl substituent. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonate or sulfonamide groups into target molecules. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, imparts unique electronic and steric properties to this compound. These characteristics make it valuable in pharmaceutical and agrochemical research, particularly in synthesizing sulfonamide-based inhibitors or functionalized heterocycles .

Key properties include:

  • Molecular weight: 192.63 g/mol
  • Reactivity: High electrophilicity at the sulfur center due to electron-withdrawing effects of the pyrimidine ring.
  • Applications: Intermediate in drug discovery (e.g., kinase inhibitors, antimicrobial agents) and cross-coupling reactions .

Properties

CAS No.

1017794-50-1

Molecular Formula

C5H5ClN2O2S

Molecular Weight

192.62 g/mol

IUPAC Name

pyrimidin-2-ylmethanesulfonyl chloride

InChI

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-7-2-1-3-8-5/h1-3H,4H2

InChI Key

PQVJXGWFBWURJP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidin-2-ylmethanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyrimidine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran.

    Catalysts: Triethylamine, pyridine, and other bases.

Major Products Formed:

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Research Contradictions and Limitations

  • Reactivity Discrepancies: Some studies report conflicting hydrolysis rates for this compound, likely due to variations in solvent systems (e.g., methanol vs. acetonitrile) .

Biological Activity

Pyrimidin-2-ylmethanesulfonyl chloride (C₇H₈ClN₃O₂S) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological macromolecules, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring and a methanesulfonyl chloride functional group. This structure enables it to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis, particularly in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with proteins and nucleic acids. Notable areas of investigation include:

  • Antimicrobial Activity : Studies have shown that compounds related to this compound can inhibit the growth of various bacterial strains, including resistant strains such as MRSA and VRE. The minimum biofilm inhibitory concentration (MBIC) for related compounds has been reported between 0.5–4 μg/mL against these pathogens .
  • Antifungal Properties : Pyrimidine derivatives have demonstrated significant antifungal activity against species like Candida albicans. Some derivatives exhibited MIC values as low as 0.05–0.3 μg/mL, indicating strong potential as antifungal agents .
  • Antitumor Activity : Compounds derived from this compound have been explored for their antitumor properties. Research has identified structural modifications that enhance their efficacy against tumor cells by targeting specific pathways involved in cell proliferation .

The biological activity of this compound is largely attributed to its ability to modify biological macromolecules:

  • Protein Interaction : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. This mechanism is crucial for developing targeted therapies against diseases caused by bacterial infections or cancer.
  • Nucleic Acid Binding : Studies indicate that pyrimidine derivatives can interact with DNA and RNA, potentially disrupting replication and transcription processes in pathogens or cancer cells.

Case Studies

Several studies highlight the therapeutic potential of this compound and its derivatives:

StudyFindings
Kumari et al.Developed antibacterial agents targeting DNA gyrase, showing promising activity against resistant bacterial strains .
Li et al.Reported on antifungal activities of pyrimidine derivatives that outperformed existing treatments like Amphotericin B .
Antitumor ResearchInvestigated 5-substituted pyrrolo[2,3-d]pyrimidine antifolates with dual inhibition mechanisms against tumor cells, demonstrating the importance of structural modifications for enhanced efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.